2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a 3-methylphenyl-substituted imidazole core linked via a sulfanyl group to an acetamide moiety bound to a 1,3-thiazol-2-yl group. The sulfanyl bridge enhances molecular flexibility and may influence binding interactions with target proteins. Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization, as seen in analogous compounds .
Properties
IUPAC Name |
2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-11-3-2-4-12(9-11)19-7-5-17-15(19)22-10-13(20)18-14-16-6-8-21-14/h2-9H,10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIAEOYIIPZYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The naphthalen-1-ylmethyl group in SirReal2 enhances hydrophobic interactions with SIRT2’s binding pocket, contributing to its inhibitory potency . Chlorophenyl () and benzyl () substituents increase molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Synthesis and Physicochemical Properties: The target compound’s synthesis likely parallels methods for analogs in and , involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution . Melting Points: Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (e.g., 194–195°C for compound 12 in ) compared to non-polar derivatives, suggesting stronger intermolecular forces .
Spectroscopic Signatures :
- IR spectra of similar compounds (e.g., ) show characteristic peaks for C=O (1671–1682 cm⁻¹) and C-N (1303–1340 cm⁻¹), consistent with acetamide and triazole/thiazole moieties .
- ¹H NMR shifts for imidazole protons (δ 7.2–8.4 ppm) and thiazole protons (δ 5.3–5.5 ppm) align across analogs, confirming structural integrity .
Biological Activity
The compound 2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is an imidazole-containing derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C15H14N4OS2
- Molecular Weight : 318.41 g/mol
- CAS Number : 851131-19-6
The precise mechanism of action for this compound is not fully elucidated. However, compounds containing imidazole and thiazole moieties often exhibit interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the sulfanyl group may enhance its reactivity and binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains and fungi. For instance, a study found that related imidazole-containing compounds demonstrated activity against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment .
Anticancer Activity
Imidazole derivatives have also been studied for their anticancer properties. The compound's structural features allow it to interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary data suggest that it may inhibit tumor growth in vitro, although further studies are needed to confirm these findings.
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
